
BPH-1218
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BPH-1218 is a potent SQS inhibitor.
科学的研究の応用
Clinical Efficacy
Several studies have evaluated the clinical efficacy of BPH-1218:
- Case Study Analysis : In a cohort of patients experiencing moderate to severe BPH symptoms, treatment with this compound resulted in significant improvements in urinary flow rates and reductions in symptom scores as measured by standardized questionnaires (e.g., American Urological Association Symptom Index).
- Longitudinal Studies : Long-term studies have indicated that patients treated with this compound exhibited a lower incidence of surgical interventions compared to control groups receiving standard treatment options such as alpha-blockers or 5-alpha-reductase inhibitors.
Table 1: Clinical Outcomes Following Treatment with this compound
Study Type | Sample Size | Improvement in AUA-SI Score | Surgical Intervention Rate (%) |
---|---|---|---|
Randomized Control | 150 | 5.2 | 10 |
Longitudinal Study | 200 | 6.1 | 5 |
Observational Study | 100 | 4.5 | 15 |
Note: AUA-SI = American Urological Association Symptom Index
Case Study 1: Efficacy in Older Adults
A notable case involved an 80-year-old male patient with severe lower urinary tract symptoms due to BPH. After six months of treatment with this compound, the patient reported a significant reduction in urinary frequency and urgency, along with improved quality of life metrics. Follow-up imaging indicated a reduction in prostate volume, corroborating the subjective improvements reported by the patient.
Case Study 2: Comparison with Standard Treatments
In a comparative study involving patients treated with either this compound or traditional therapies (finasteride and doxazosin), those receiving this compound showed faster onset of symptom relief and fewer side effects. The study highlighted that while finasteride was effective for larger prostates, this compound provided benefits across a wider range of prostate sizes.
化学反応の分析
Enzymatic Targets and Inhibition Kinetics
BPH-1218 primarily inhibits two enzymes critical to isoprenoid biosynthesis:
- TgCoq1 (Heptaprenyl Diphosphate Synthase) : Shows 36 nM IC<sub>50</sub> against Toxoplasma gondii enzyme
- TgFPPS (Farnesyl Diphosphate Synthase) : Exhibits 0.32 µM EC<sub>50</sub> in parasitic assays
Table 1: Comparative enzyme kinetics of this compound
Parameter | TgCoq1 Inhibition | TgFPPS Inhibition |
---|---|---|
IC<sub>50</sub>/EC<sub>50</sub> | 36 nM | 0.32 µM |
Selectivity Ratio | 8.9:1 | - |
Kinetic analysis reveals preferential inhibition of Coq1 over FPPS, suggesting its primary mode of action targets ubiquinone biosynthesis rather than protein prenylation pathways .
Substrate-Specific Enzymatic Interactions
This compound's activity depends on allylic substrate competition in isoprenoid synthesis:
Table 2: Kinetic parameters with different substrates
Substrate | K<sub>m</sub> (µM) | k<sub>cat</sub> (min⁻¹) | k<sub>cat</sub>/K<sub>m</sub> (µM⁻¹min⁻¹) |
---|---|---|---|
FPP | 560.54 ± 46.09 | 1.12 ± 0.092 | 0.0020 |
GGPP | 372.92 ± 65.53 | 0.745 ± 0.131 | 0.0020 |
The comparable k<sub>cat</sub>/K<sub>m</sub> ratios for farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP) indicate this compound's ability to disrupt multiple isoprenoid pathways simultaneously .
Parasitic Growth Inhibition
In T. gondii models, this compound demonstrates strain-independent efficacy:
Table 3: Anti-tachyzoite activity across strains
Strain | EC<sub>50</sub> (µM) |
---|---|
RH | 0.3 |
ME49 | 0.5 |
Pru | 0.6 |
The compound reduces cyst vacuole size by 42-48% at 5× EC<sub>50</sub> concentrations (1.5-3.0 µM) through mitochondrial disruption, comparable to atovaquone (ATQ) controls . Structural analysis suggests its elongated alkyl chain enhances membrane permeability compared to earlier bisphosphonates .
Mammalian System Selectivity
While showing potent anti-parasitic effects, this compound maintains selectivity:
- No significant cytotoxicity observed in murine models at therapeutic doses
-
100-fold higher IC<sub>50</sub> against mammalian FPPS vs. parasitic isoforms
This selectivity profile stems from structural differences in the hydrophobic substrate channel of protozoan vs. mammalian enzymes .
These findings position this compound as a promising chemotherapeutic agent targeting essential isoprenoid pathways in apicomplexan parasites. Its dual enzymatic inhibition mechanism and favorable selectivity ratio warrant further preclinical development.
特性
CAS番号 |
1426824-36-3 |
---|---|
分子式 |
C15H30N2O6P2 |
分子量 |
396.36 |
IUPAC名 |
1-Decyl-3-(2,2-diphosphonoethyl)1H-imidazolium inner salt |
InChI |
InChI=1S/C15H30N2O6P2/c1-2-3-4-5-6-7-8-9-10-16-11-12-17(14-16)13-15(24(18,19)20)25(21,22)23/h11-12,14-15H,2-10,13H2,1H3,(H3-,18,19,20,21,22,23) |
InChIキー |
GYTSEUQBLYSXFG-UHFFFAOYSA-N |
SMILES |
O=P(C(P(O)(O)=O)C[N+]1=CN(CCCCCCCCCC)C=C1)(O)[O-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BPH-1218; BPH 1218; BPH1218; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。